molecular formula C20H15F3N2O4S B2939448 Methyl 3-(2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamido)thiophene-2-carboxylate CAS No. 338782-43-7

Methyl 3-(2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamido)thiophene-2-carboxylate

Cat. No.: B2939448
CAS No.: 338782-43-7
M. Wt: 436.41
InChI Key: DRHMKFBGVCCALS-UHFFFAOYSA-N
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Description

Methyl 3-(2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamido)thiophene-2-carboxylate is a synthetic heterocyclic compound featuring a 1,2-dihydropyridine core fused with a thiophene-carboxylate moiety. Its structure includes a trifluoromethylbenzyl group, which imparts significant electron-withdrawing effects and lipophilicity. Structural elucidation typically employs nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, with refinement tools like SHELX and visualization software such as ORTEP-3 .

Properties

IUPAC Name

methyl 3-[[2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O4S/c1-29-19(28)16-15(8-10-30-16)24-17(26)14-3-2-9-25(18(14)27)11-12-4-6-13(7-5-12)20(21,22)23/h2-10H,11H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRHMKFBGVCCALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamido)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridine and thiophene intermediates, followed by their coupling under specific conditions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to efficient and cost-effective production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamido)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Methyl 3-(2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamido)thiophene-2-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial, antiviral, or anticancer properties.

    Medicine: Researchers investigate its potential as a drug candidate for various diseases, leveraging its unique structural features.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism by which Methyl 3-(2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamido)thiophene-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

2-(Trimethylsilyl)ethyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (Compound 23 in ): Shares a 2-oxo-tetrahydropyrimidine scaffold but differs in substituents (difluorophenyl vs. trifluoromethylbenzyl) and the presence of a trimethylsilyl protecting group.

Zygocaperoside and Isorhamnetin-3-O-glycoside (): Natural products with glycosidic linkages, contrasting with the synthetic, fluorinated thiophene-carboxylate structure of the target compound.

Table 1: Substituent Effects on Reactivity and Bioactivity

Compound Core Structure Key Substituents Electronic Effects
Target Compound 1,2-Dihydropyridine-Thiophene 4-(Trifluoromethyl)benzyl Strong electron-withdrawing, ↑ lipophilicity
Compound 23 () Tetrahydropyrimidine 3,4-Difluorophenyl, Methoxymethyl Moderate electron-withdrawing, ↑ solubility
Zygocaperoside () Triterpenoid glycoside Hydroxyl, Sugar moieties Polar, hydrophilic

The trifluoromethyl group in the target compound enhances metabolic stability compared to difluorophenyl analogs, as seen in pharmacokinetic studies of fluorinated drugs .

Spectroscopic and Crystallographic Characterization

NMR Spectroscopy :

  • The target compound’s ¹H-NMR would show distinct aromatic protons for the thiophene (δ 6.8–7.5 ppm) and dihydropyridine (δ 5.5–6.2 ppm) rings, with a singlet for the trifluoromethyl group (δ ~1.3 ppm). This contrasts with the glycosidic protons in Zygocaperoside (δ 3.0–5.5 ppm) .

X-ray Crystallography :

  • Cremer-Pople puckering parameters () are critical for comparing the 1,2-dihydropyridine ring’s conformation. For example, a six-membered ring with an amplitude (Q) of 0.5 Å and phase angle (φ) of 30° indicates moderate puckering, whereas planar analogs (Q < 0.2 Å) exhibit reduced steric strain .

Conformational and Pharmacokinetic Implications

  • Ring Puckering : The dihydropyridine ring’s puckering (analyzed via Cremer-Pople coordinates) influences binding to biological targets. A Q > 0.4 Å enhances cavity complementarity in enzyme active sites compared to flatter analogs .

Biological Activity

Methyl 3-(2-oxo-1-(4-(trifluoromethyl)benzyl)-1,2-dihydropyridine-3-carboxamido)thiophene-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following molecular formula:

  • Molecular Formula : C18H16F3N3O3S
  • Molecular Weight : 397.39 g/mol

The structure features a thiophene ring, a pyridine derivative, and a trifluoromethyl group, which are known to influence its biological activity.

Antimicrobial Activity

Recent studies have shown that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of dihydropyridine have been reported to possess antibacterial and antifungal activities. The specific compound may share these properties due to its structural similarities.

Antimalarial Activity

The antimalarial potential of this compound is noteworthy. A related study highlighted the effectiveness of pyridine derivatives against chloroquine-resistant strains of Plasmodium falciparum . The mechanism involves the disruption of heme detoxification processes within the parasite, leading to increased oxidative stress and cell death.

Anticancer Activity

Research indicates that compounds containing thiophene and pyridine moieties may exhibit anticancer activity. For example, certain derivatives have shown promise in inhibiting tumor growth in vitro by inducing apoptosis in cancer cells . The exact mechanism for this activity is still under investigation but may involve modulation of signaling pathways related to cell proliferation.

Case Studies

  • Antimalarial Efficacy : A study evaluated the in vitro effects of related dihydropyridine compounds on Plasmodium falciparum. Results demonstrated that these compounds significantly inhibited parasite growth at low micromolar concentrations, suggesting that the compound may have similar efficacy .
  • Anticancer Potential : In a separate investigation, derivatives similar to this compound were tested against various cancer cell lines. The results indicated a dose-dependent decrease in cell viability, with some compounds inducing apoptosis through the intrinsic pathway .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
  • Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS), leading to cellular damage in pathogens.
  • Apoptosis Induction in Cancer Cells : The structural components may activate caspase pathways leading to programmed cell death in malignant cells.

Data Summary

Activity TypeRelated CompoundsObserved EffectsReferences
AntimicrobialDihydropyridine DerivativesSignificant inhibition of bacterial growth
AntimalarialPyridine DerivativesReduced growth of Plasmodium falciparum
AnticancerThiophene DerivativesInduction of apoptosis in cancer cell lines

Q & A

Basic Question: What synthetic strategies are employed to prepare this compound, and what critical intermediates are involved?

Methodological Answer:
The synthesis involves multi-step protocols, including:

  • Thiophene-2-carboxylate precursor synthesis : Thiophene derivatives are functionalized via nucleophilic substitution or cross-coupling reactions. For example, bromination of thieno[3,2-b]thiophene followed by Suzuki-Miyaura coupling can introduce aryl groups .
  • Dihydropyridine ring construction : A base-mediated cyclization reaction forms the 1,2-dihydropyridine core. The trifluoromethylbenzyl group is introduced via reductive alkylation or SN2 displacement .
  • Amide coupling : Carbodiimide-mediated coupling (e.g., EDCI/HOBt) links the thiophene-carboxylate and dihydropyridine moieties. Purification via silica gel chromatography (hexane/EtOAc gradients) ensures product purity .

Key intermediates : Thieno[3,2-b]thiophene-2-carboxylic acid derivatives and activated 1,2-dihydropyridine precursors are critical .

Basic Question: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • 1H/13C NMR : Assign peaks to confirm regiochemistry. For example, the thiophene ring’s protons resonate at δ 6.8–7.5 ppm, while the dihydropyridine NH appears as a broad singlet (δ 8.2–8.5 ppm) .
  • HPLC : Use C18 reverse-phase columns (acetonitrile/water gradients) to assess purity (>95%) and detect enantiomeric impurities .
  • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Critical Data : Compare observed melting points (mp) with literature values (e.g., structurally related compounds exhibit mp 131–238°C for trifluoromethyl-containing analogs) .

Advanced Question: How can researchers optimize coupling reactions to improve yield and reduce side products?

Methodological Answer:

  • Catalyst selection : Use Pd(PPh3)4 for Suzuki-Miyaura coupling of brominated thiophenes, which enhances regioselectivity and reduces homocoupling byproducts .
  • Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with toluene/water biphasic systems to minimize hydrolysis of the methyl ester .
  • Temperature control : Conduct reactions at 60–80°C to balance reaction rate and thermal decomposition risks. Monitor via TLC (Rf = 0.3–0.5 in 1:1 hexane/EtOAc) .

Troubleshooting : If yields drop below 50%, scavenge excess reagents with polymer-supported trisamine resins .

Advanced Question: What methodologies resolve enantiomeric impurities in dihydropyridine derivatives?

Methodological Answer:

  • Chiral chromatography : Use Chiralpak® IA/IB columns with n-hexane/isopropanol (90:10) to separate enantiomers. Retention time differences >2 min indicate baseline resolution .
  • Asymmetric catalysis : Employ chiral auxiliaries (e.g., tert-butyloxycarbonyl, t-Boc) during cyclization to induce enantioselectivity. For example, L-proline-derived catalysts achieve >80% ee .
  • Crystallization : Recrystallize from ethanol/water to isolate the dominant enantiomer. Monitor enantiomeric excess (ee) via polarimetry .

Validation : Compare optical rotation values with literature data (e.g., [α]D20 = +15° to +25° for R-configuration analogs) .

Advanced Question: How should discrepancies in NMR data (e.g., unexpected splitting or shifts) be investigated?

Methodological Answer:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals. For example, HSQC correlates dihydropyridine C=O (δ 165–170 ppm) with adjacent NH protons .
  • Variable-temperature NMR : Heat samples to 50°C in DMSO-d6 to reduce rotational barriers and clarify dynamic effects .
  • Isotopic labeling : Synthesize deuterated analogs to confirm assignments. For instance, deuteration of the trifluoromethylbenzyl group simplifies aromatic region analysis .

Case Study : A downfield shift in the thiophene carboxylate (δ 170 → 172 ppm) may indicate ester hydrolysis; verify via IR (C=O stretch at 1720 cm⁻¹) .

Advanced Question: What strategies mitigate decomposition during storage or handling?

Methodological Answer:

  • Lyophilization : Store the compound as a lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Stabilizers : Add 1% w/w ascorbic acid to inhibit oxidation of the dihydropyridine ring .
  • Light avoidance : Use amber vials to block UV-induced degradation (λmax < 300 nm for thiophene derivatives) .

Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced Question: How can computational modeling support regiochemical analysis of substituent effects?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 with B3LYP/6-31G* to predict NMR shifts. Compare computed vs. experimental δ values (error < 0.3 ppm) .
  • Docking studies : Model interactions with biological targets (e.g., kinases) to rationalize trifluoromethylbenzyl’s role in binding affinity .
  • Hammett analysis : Correlate substituent σ values with reaction rates to predict electronic effects on cyclization .

Validation : Overlay computed and experimental IR spectra (e.g., C=O stretch at 1720 cm⁻¹) .

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